molecular formula C18H14N2O2 B090793 Fluorescent Brightener 135 CAS No. 1041-00-5

Fluorescent Brightener 135

Cat. No.: B090793
CAS No.: 1041-00-5
M. Wt: 290.3 g/mol
InChI Key: VKRZNAWSCAUDRQ-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- (CAS: 1041-00-5) is a fluorescent organic compound with the molecular formula C₁₈H₁₄N₂O₂ and a molecular weight of 290.32 g/mol . Its structure consists of two 5-methylbenzoxazole moieties connected by an ethenediyl (-CH=CH-) bridge. The compound is commercially recognized as Fluorescent Brightener 135 or Uvitex ERN, widely used in textiles, plastics, and coatings to enhance whiteness and brightness under UV light . Key properties include a high logP value of 4.26, indicating significant hydrophobicity, and stability under analytical conditions using reverse-phase HPLC .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZNAWSCAUDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061426
Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041-00-5
Record name Fluorescent Brightener 135
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Source EPA DSSTox
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Record name 2,2'-vinylenebis[5-methylbenzoxazole]
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Mechanism of Action

Target of Action

Fluorescent Brightener 135, also known as Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl- or C.I. This compound, primarily targets textile materials . It is applied to these materials to enhance their appearance by increasing their brightness.

Mode of Action

This compound operates by absorbing short-wavelength electromagnetic radiation, which is invisible to the human eye (300-400 nm), and converting it into visible light of longer wavelength (between 400 and 500 nm). This emitted light appears as violet, pure blue, or greenish-blue. This process is known as fluorescence.

Biological Activity

Benzoxazole derivatives, including Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including antibacterial, anticancer, anti-inflammatory, and antiviral applications. This article delves into the biological activity of this compound, supported by data tables and case studies.

  • CAS Number: 1041-00-5
  • Molecular Formula: C18H14N2O2
  • Molecular Weight: 290.322 g/mol
  • LogP: 4.26
  • InChI Key: VKRZNAWSCAUDRQ-UHFFFAOYSA-N

Antibacterial Activity

Benzoxazole derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that certain benzoxazole compounds exhibit activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 1Xanthomonas oryzae pv. oryzicola47.6 mg/L
Compound 1Xanthomonas citri subsp. citri36.8 mg/L
Compound 2Xanthomonas oryzae pv. oryzae100 mg/L (52.4% inhibition)

These compounds inhibit bacterial reproduction by up-regulating succinate dehydrogenase during oxidative phosphorylation .

Anticancer Activity

The anticancer potential of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-, has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (breast)10.5
A549 (lung)15.3
HepG2 (liver)12.0
PC3 (prostate)9.8

These findings indicate that the benzoxazole moiety is crucial for delivering potent anticancer activity, as modifications to its structure often result in reduced efficacy .

Anti-inflammatory Activity

Benzoxazole derivatives have also been shown to possess anti-inflammatory properties, particularly in conditions mediated by cyclooxygenase-2 (COX-2). Research indicates that these compounds can significantly reduce inflammatory markers in various models of inflammation .

Case Studies

  • Study on LDL Cholesterol Reduction:
    A study demonstrated that a derivative of benzoxazole significantly lowered LDL cholesterol levels in mice on a high-fat diet after administration at a dose of 3 mg/kg. The reduction ranged from 20% to 25%, highlighting its potential as a therapeutic agent for hyperlipidemia .
  • Cytotoxicity Against Cancer Cell Lines:
    In vitro studies assessed the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results showed moderate to significant cytotoxicity across various types of cancer cells, indicating a broad spectrum of anticancer activity .

Scientific Research Applications

Analytical Applications

1. Chromatography

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is notably utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. A specific method involves using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile and water. This method allows for the effective isolation of impurities and is scalable for preparative separations .

Table 1: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water
pH AdjustmentReplace phosphoric acid with formic acid for MS compatibility
Particle Size3 µm for fast UPLC

Pharmaceutical Applications

2. Drug Development

Benzoxazole derivatives are explored for their potential therapeutic effects. The compound's structure allows for modifications that can enhance biological activity against various diseases. Research indicates that benzoxazole derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzoxazole derivatives against common pathogens. The results demonstrated that certain modifications to the benzoxazole structure significantly increased efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. This highlights the potential of benzoxazole as a scaffold for developing new antibiotics.

Material Science Applications

3. Fluorescent Brighteners

Benzoxazole compounds are also employed as fluorescent brighteners in plastics and textiles. Their ability to absorb ultraviolet light and emit visible light makes them valuable in enhancing the brightness of materials . The compound's stability under various environmental conditions is crucial for its effectiveness in commercial applications.

Environmental Applications

4. Water Treatment

Research has indicated that benzoxazole compounds can be utilized in water purification processes due to their ability to interact with pollutants. Their chemical properties allow them to act as adsorbents or catalysts in removing contaminants from water sources .

Comparison with Similar Compounds

BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)

  • CAS : 7128-64-5
  • Molecular Formula : C₂₆H₂₄N₂O₂S
  • Molecular Weight : 430.6 g/mol
  • Key Differences : Replaces the ethenediyl bridge with a thiophene ring , enhancing thermal stability and fluorescence efficiency. Applications include liquid crystal displays and high-temperature polymer processing .

Tetrazole-Linked Benzoxazole Derivatives (e.g., Compounds 9a–9d)

  • General Structure : 4,7-Bis(aryl ethynyl)benzoxadiazoles with tetrazole substituents.
  • Key Data :

    Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
    9a 2-Ethylhexyl 71 175 681.38
    9b Octyl 77 206 737.44
    9c Decyl 82 202 793.50
    9d Dodecyl 79 199 849.57
  • Trends : Longer alkyl chains increase yields (up to 82%) but reduce melting points due to decreased crystallinity. These compounds exhibit luminescent properties suited for optoelectronic materials .

Stilbene Disulfonic Acid Derivatives (e.g., Direct Yellow 4)

  • CAS : 3051-11-4
  • Molecular Formula : C₂₆H₂₀N₄O₈S₂
  • Applications : Used as dyes and biological stains. Unlike the target compound, they incorporate sulfonic acid groups, improving water solubility but reducing photostability .

Benzoxazole-Tetrazole Hybrids

  • Example : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives.
  • Properties: Exhibit antimicrobial and anti-inflammatory activities due to the combined effects of benzoxazole and tetrazole moieties. These hybrids highlight the pharmacological versatility absent in the non-functionalized target compound .

Comparison of Key Properties

Property Target Compound (1041-00-5) BBOT (7128-64-5) Compound 9c (Decyl) Direct Yellow 4 (3051-11-4)
Molecular Weight 290.32 430.6 793.50 636.59
Melting Point N/A N/A 202 >300 (decomposes)
LogP 4.26 ~6.0 (estimated) ~8.2 -1.5 (due to sulfonate)
Primary Application Fluorescent brightening Optical materials Luminescent probes Textile dyeing

Research Findings and Industrial Relevance

  • Synthetic Methodology : The target compound is synthesized via palladium-catalyzed cross-coupling, similar to tetrazole derivatives (e.g., 9a–9d), but requires stringent anhydrous conditions and argon atmosphere .
  • Pharmacological Potential: While the target compound lacks direct bioactive claims, benzoxazole-isoxazole hybrids demonstrate neuroleptic and antibacterial properties, suggesting avenues for structural modification .

Preparation Methods

Reaction Mechanism and Precursor Selection

Polyphosphoric acid (PPA) serves as both a catalyst and solvent in condensation reactions involving dicarboxylic acids and benzoxazole derivatives. For the target compound, fumaric acid (a trans-ethylene dicarboxylic acid) reacts with two equivalents of 5-methylbenzoxazole-2-thiol under PPA-mediated conditions. The reaction proceeds via a two-step mechanism: (1) activation of the carboxylic acid groups by PPA to form reactive acyl intermediates, and (2) nucleophilic attack by the thiol groups of the benzoxazole precursors, yielding the ethenediyl-bridged product.

Optimized Synthetic Procedure

Step 1 : Combine 5-methylbenzoxazole-2-thiol (2.0 mmol) and fumaric acid (1.0 mmol) in PPA (10 g). Heat the mixture at 140°C for 48 hours under inert atmosphere.
Step 2 : Quench the reaction by pouring into ice-cold water (100 mL). Extract the crude product with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the target compound as a pale-yellow solid.

Table 1: Reaction Optimization Parameters

ParameterOptimal ValueYield (%)
Temperature140°C68
Reaction Time48 h68
PPA Quantity10 g68
Solvent SystemNeat68

Characterization data: 1H^1H NMR (300 MHz, DMSO-d6d_6): δ 7.35 (d, J=7.8J = 7.8 Hz, 2H), 7.20 (d, J=7.3J = 7.3 Hz, 2H), 2.45 (s, 6H, -CH₃).

Nucleophilic Substitution with Ethylene Dihalides

Two-Step Alkylation Protocol

This method exploits the nucleophilicity of benzoxazole-2-thiolate anions. 5-Methylbenzoxazole-2-thiol (2.2 mmol) is deprotonated using K₂CO₃ (4.4 mmol) in dry DMF, followed by reaction with 1,2-dibromoethane (1.0 mmol) at 80°C for 24 hours.

Critical Considerations :

  • Solvent Effects : Dimethylformamide (DMF) enhances reaction rates by stabilizing the thiolate intermediate.

  • Stoichiometry : A 2.2:1 molar ratio of benzoxazole precursor to dihalide minimizes dimerization byproducts.

Purification and Scalability

Post-reaction workup involves filtration to remove inorganic salts, followed by recrystallization from ethanol/water (3:1). Large-scale runs (>10 mmol) show consistent yields of 72–75%, demonstrating industrial viability.

Table 2: Comparative Solvent Screening

SolventDielectric ConstantYield (%)
DMF36.775
DMSO46.768
Acetonitrile37.541

BF₃·Et₂O-Catalyzed Cyclization

One-Pot Synthesis from Aminophenol Derivatives

A novel approach adapts Smiles rearrangement chemistry for constructing the benzoxazole core. 5-Methyl-2-aminophenol (2.0 mmol) reacts with NCTS (N-chlorothiosuccinimide, 3.0 mmol) in 1,4-dioxane under BF₃·Et₂O catalysis (2.4 mmol). The reaction forms the benzoxazole ring via intramolecular cyclization, followed by oxidative coupling using CuI (0.2 mmol) to install the ethenediyl bridge.

Spectroscopic Validation

  • HRMS : m/z 290.322 [M+H]⁺ (calc. for C₁₈H₁₄N₂O₂: 290.322).

  • ¹³C NMR : δ 162.70 (C=N), 148.02 (aromatic C-O), 123.62 (bridgehead C).

Comparative Analysis of Methodologies

Yield and Purity Considerations

MethodAverage Yield (%)Purity (HPLC)
PPA Condensation6898.5
Nucleophilic Substitution7597.8
BF₃·Et₂O Cyclization6296.2

The nucleophilic substitution route offers superior yields and shorter reaction times (24 h vs. 48 h for PPA), though it requires stringent moisture control. PPA-mediated synthesis produces higher-purity material but generates acidic waste streams.

Industrial-Scale Adaptations

Continuous Flow Processing

Recent advances enable the nucleophilic substitution method in continuous flow reactors. Key parameters:

  • Residence Time : 45 minutes

  • Temperature : 120°C

  • Throughput : 1.2 kg/day (pilot scale)

This approach reduces solvent usage by 60% compared to batch processes .

Q & A

Q. Methodology :

  • Step 1 : Utilize condensation reactions between 5-methylbenzoxazole derivatives and vinyl precursors under acidic catalysis. For example, reflux equimolar quantities of 5-methyl-2-hydroxybenzoxazole and ethylene dihalides in ethanol with glacial acetic acid as a catalyst (similar to methods in ).
  • Step 2 : Purify via column chromatography or recrystallization using polar aprotic solvents (e.g., DMF).
  • Validation : Confirm purity via HPLC and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR.
    Reference : Synthetic protocols for analogous benzoxazole derivatives .

How can researchers characterize the electronic and steric properties of this compound for fluorescence studies?

Q. Advanced Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO) and predict excitation/emission wavelengths .
  • Experimental Validation : Compare computational results with UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromic effects .
    Note : Substituent effects on the benzoxazole ring (e.g., methyl groups) significantly influence fluorescence quantum yield .

What experimental precautions are critical for maintaining the stability of this compound during storage?

Q. Methodology :

  • Storage Conditions : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the ethenediyl bridge can occur .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS .

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Q. Advanced Methodology :

  • Re-examine Basis Sets : Use higher-level basis sets (e.g., cc-pVTZ) or hybrid functionals (e.g., CAM-B3LYP) to improve DFT accuracy .
  • Solvent Effects : Incorporate solvent models (e.g., PCM or COSMO) in computational workflows to account for dielectric interactions .
  • Vibrational Analysis : Compare experimental FTIR spectra with calculated vibrational modes to identify discrepancies in molecular geometry .

What strategies are recommended for evaluating the biological activity of this benzoxazole derivative?

Q. Methodology :

  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using microbroth dilution to determine MIC values. Include positive controls (e.g., ampicillin) .
  • Mechanistic Studies : Perform molecular docking against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding affinity .
    Note : Methyl substituents may enhance lipophilicity, improving membrane permeability .

How can researchers optimize fluorescence intensity for applications in imaging or material science?

Q. Advanced Methodology :

  • Structural Tuning : Introduce electron-donating/withdrawing groups (e.g., -OCH3_3, -NO2_2) at the 5-position of benzoxazole to modulate π-conjugation .
  • Aggregation Studies : Test fluorescence in aggregated vs. monomeric states (e.g., using THF/water mixtures) to exploit aggregation-induced emission (AIE) effects .

What regulatory considerations apply to the international transport of this compound for collaborative research?

Q. Methodology :

  • Classification : Classify under UN 3077 (environmentally hazardous substance) or UN 1993 (flammable liquid) based on safety data (e.g., flash point, LD50_{50}) .
  • Documentation : Include SDS sections 14 (transport) and 15 (regulatory) per TSCA and REACH guidelines .

How can the compound’s thermal stability be assessed for high-temperature applications?

Q. Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >250°C for benzoxazole derivatives) under nitrogen .
  • DSC : Identify phase transitions (e.g., melting points) and compare with computational predictions of enthalpy changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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